molecular formula C6H6INO B1435338 3-Cyclopropyl-5-iodo-isoxazole CAS No. 1427195-41-2

3-Cyclopropyl-5-iodo-isoxazole

Cat. No. B1435338
M. Wt: 235.02 g/mol
InChI Key: ZHWYJQQPDZHRMH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-iodo-isoxazole is a compound with the molecular formula C6H6INO . It is used for pharmaceutical testing and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular weight of 3-Cyclopropyl-5-iodo-isoxazole is 235.02 g/mol. The InChI code is 1S/C6H6INO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 .


Chemical Reactions Analysis

Isoxazole and its derivatives are synthesized via a variety of reactions. The most researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

3-Cyclopropyl-5-iodo-isoxazole is a yellow liquid . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • Isoxazole compounds, including those with cyclopropyl and iodo substituents, are synthesized through a variety of chemical reactions. One notable method involves the sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions, enabling rapid variation of substituents on the isoxazole ring (Denmark & Kallemeyn, 2005). Another approach includes the functionalization of isoxazoles and isoxazolines through reactions of aryl nitrile oxides with enolates, showing the versatility in creating pharmacologically active isoxazoles (Vitale & Scilimati, 2013).

Biological Applications

  • Certain isoxazole derivatives demonstrate significant biological activities. For instance, thioxoquinazolinone substituted isoxazoles were found to exhibit antimicrobial, antihelminthic, analgesic, and anti-inflammatory properties. Compounds with bromo substituents showed better activities compared to those with iodo substituents, highlighting the impact of halogen substitution on biological activity (Lakshmi, Rao, & Kao, 2015).

Material Science and Corrosion Inhibition

  • Isoxazole derivatives also find applications in material science, such as corrosion inhibition for metals. A study demonstrated that an isoxazole derivative was an effective corrosion inhibitor for mild steel in acidic conditions, showcasing its potential as an environmentally friendly option for corrosion protection (Aslam et al., 2020).

Future Directions

Isoxazole and its derivatives have significant biological interests and are commonly found in many commercially available drugs . Therefore, it is always imperative to unleash new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-cyclopropyl-5-iodo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWYJQQPDZHRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-iodo-isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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